(E)-3-(5-chloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
3-(5-chloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKZAZXMRSESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696337 | |
| Record name | 3-[5-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-63-2 | |
| Record name | 2-Ethyl 3-(2-carboxyethenyl)-5-chloro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Chloro-2-ethoxycarbonylindole Intermediate
The selective chlorination at the 5-position of the indole ring is critical. Chlorination can be achieved using electrophilic chlorinating agents under controlled conditions to avoid over-substitution or chlorination at undesired positions. The ethoxycarbonyl group at the 2-position is introduced via esterification or by using ethyl 2-halocarboxylates as starting materials.
A representative method involves:
- Starting from 5-chloroindole or a suitably protected indole derivative.
- Reaction with ethyl chloroformate or ethyl bromoacetate under basic conditions to introduce the ethoxycarbonyl substituent at the 2-position.
The reaction conditions are carefully optimized to maintain regioselectivity and prevent side reactions.
Formation of the α,β-Unsaturated Propenoic Acid Side Chain
The installation of the (E)-propenoic acid side chain at the 3-position of the indole is typically accomplished through a Knoevenagel condensation between the 3-formyl derivative of the indole and malonic acid or its esters, followed by hydrolysis and decarboxylation steps.
Key preparation steps include:
- Step 1: Generation of 3-formyl-5-chloro-2-ethoxycarbonylindole via formylation (e.g., Vilsmeier-Haack reaction).
- Step 2: Knoevenagel condensation of the aldehyde intermediate with malonic acid or diethyl malonate in the presence of a base such as piperidine or pyridine to yield the ethyl ester of the cinnamic acid derivative.
- Step 3: Hydrolysis of the ester group to the corresponding carboxylic acid under acidic or basic conditions.
- Step 4: Purification and isolation of the (E)-isomer, which is typically favored due to thermodynamic stability.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorination at 5-position | N-Chlorosuccinimide (NCS) or Cl2 in acidic medium | Controlled temperature to avoid poly-chlorination |
| Introduction of ethoxycarbonyl | Ethyl chloroformate, base (e.g., triethylamine) | Reaction in inert solvent (e.g., dichloromethane) |
| Formylation at 3-position | POCl3/DMF (Vilsmeier-Haack reagent) | Low temperature to improve regioselectivity |
| Knoevenagel condensation | Malonic acid or diethyl malonate, piperidine, reflux | Solvent: ethanol or pyridine |
| Hydrolysis of ester | Aqueous acid or base, reflux | Converts ester to carboxylic acid |
| Purification | Column chromatography, recrystallization | Ensures isolation of pure (E)-isomer |
Summary Table of Preparation Steps
Additional Notes
The stereochemistry of the propenoic acid double bond is predominantly (E), which is thermodynamically favored and confirmed by spectroscopic methods such as NMR coupling constants and X-ray crystallography when available.
Alternative synthetic routes may involve palladium-catalyzed coupling reactions or intramolecular cyclizations, but these are less common for this specific compound and more relevant for related indole derivatives.
The presence of the chlorine substituent may influence the reactivity and solubility of intermediates, necessitating optimization of reaction times and purification protocols.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-chloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxy-vinyl group to an alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted indole derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that derivatives of indole compounds, including (E)-3-(5-chloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid, exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cell proliferation in various human cancer cell lines. For instance, studies have demonstrated that it can act as an antagonist to estrogen receptors, thereby potentially playing a role in breast cancer treatment .
Antioxidant Activity
The compound has also shown promising antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its therapeutic potential .
Applications in Medicinal Chemistry
The structural features of this compound make it a valuable scaffold for designing new drugs. Its derivatives are being explored for:
- Targeting specific cancer pathways : By modifying the chemical structure, researchers aim to enhance selectivity and potency against specific cancer types.
| Compound | Target | Activity |
|---|---|---|
| (E)-3-(5-chloro...) | Estrogen Receptor α | Antagonist |
| Derivative A | GPER | Inhibitor |
| Derivative B | Cancer Cell Lines | Cytotoxic |
Material Science Applications
In addition to biological applications, there is ongoing research into the use of indole derivatives in material science. The unique electronic properties of these compounds allow them to be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable films makes them suitable for various electronic applications .
Case Studies
Case Study 1: Anticancer Activity
A study published in ACS Omega explored the synthesis and biological evaluation of an indole derivative similar to (E)-3-(5-chloro...) and found that it inhibited NO production and exhibited significant anticancer activity against breast cancer cell lines . This highlights the potential for further development into therapeutic agents.
Case Study 2: Synthesis Optimization
Another research effort focused on optimizing the synthesis method for indole derivatives using ultrasound-assisted techniques. This approach not only improved yield but also reduced reaction times significantly, making it a more efficient process for producing compounds like (E)-3-(5-chloro...) for further testing .
Mechanism of Action
The mechanism of action of (E)-3-(5-chloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in substituents, physicochemical properties, and biological relevance are highlighted.
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound and (2E)-3-(1H-indol-5-yl)prop-2-enoic acid enhances water solubility compared to esters (e.g., the ethoxycarbonyl group in the target or the ethyl ester in ).
- Electronic Effects : The 5-chloro group in the target compound increases electron-withdrawing effects on the indole ring, which may stabilize negative charge or influence π-π stacking interactions. In contrast, the 5-methoxy group in donates electrons, altering electronic density and reactivity .
Hydrogen Bonding and Crystal Packing
The carboxylic acid group in the target compound and (2E)-3-(1H-indol-5-yl)prop-2-enoic acid enables strong hydrogen bonding, influencing crystal packing and solubility.
Biological Activity
(E)-3-(5-chloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid, also known by its chemical structure as CID 72208383, is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic areas. This article explores the synthesis, biological properties, and research findings associated with this compound.
Synthesis of the Compound
The synthesis of this compound can be achieved through various methodologies involving indole derivatives. One notable synthesis route involves the reaction of 5-hydroxyindole with ethyl acetoacetate under catalytic conditions, which yields various substituted indole derivatives that exhibit significant biological activity .
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of several human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A375 (human melanoma) | 5.7 |
| A549 (human lung adenocarcinoma) | <10 |
| HUVEC (human umbilical vein endothelial cells) | 1.4 - 6.2 |
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell growth and survival, including estrogen receptor pathways .
Cytotoxic Effects
In addition to its anticancer properties, this compound has demonstrated cytotoxic effects against various cell types. For instance, it has been reported to selectively suppress the proliferation of endothelial cells stimulated by growth factors such as VEGF and bFGF . The cytotoxic activity was evaluated using brine shrimp assays and other in vitro methods, revealing an effective lethal dose (LD50) of approximately 36 µg/mL .
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, studies indicate that it may act as an antagonist to estrogen receptors, thereby influencing estrogen-mediated signaling pathways critical for tumor growth in breast cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antitumor Activity : A study demonstrated that this compound effectively inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology .
- Evaluation of Cytotoxicity : In vitro assays revealed that the compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells, highlighting its therapeutic potential with reduced side effects .
- Mechanistic Insights : Research indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, further emphasizing its role in cancer therapy .
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-3-(5-chloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid?
A common approach involves condensation reactions. For example, analogous indole derivatives are synthesized by refluxing 3-formyl-indole precursors with reactive substrates (e.g., thiazolidinones or aminothiazoles) in acetic acid with sodium acetate as a catalyst. Reaction times (3–5 hours) and recrystallization from DMF/acetic acid mixtures are critical for purity . Adjusting substituents (e.g., ethoxycarbonyl groups) may require tailored protecting-group strategies.
Q. How can the purity and structural identity of this compound be validated experimentally?
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks, particularly the (E)-configuration of the propenoic acid moiety .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL for unambiguous structural determination .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Chemical-resistant gloves, lab coats, and P95 respirators for aerosol protection .
- Ventilation : Use fume hoods to prevent inhalation.
- Waste Disposal : Avoid drainage release; follow institutional guidelines for halogenated waste due to the chloro-substituent .
Advanced Research Questions
Q. What crystallographic challenges might arise during structural analysis, and how can they be mitigated?
Challenges include low-resolution data, twinning, or weak diffraction. SHELXL’s robust refinement algorithms can handle partial disorder or high thermal motion. For twinned crystals, twin law refinement in SHELXL or data integration with TWINABS is recommended. High-resolution synchrotron data may improve model accuracy .
Q. How can reaction conditions be optimized to enhance stereoselectivity and yield?
- Catalysis : Use chiral catalysts (e.g., organocatalysts) to enforce (E)-selectivity during propenoic acid formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction rates.
- Temperature Control : Lower temperatures (0–25°C) during condensation steps to minimize side reactions .
Q. What computational approaches are suitable for predicting the compound’s bioactivity or electronic properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution.
- Molecular Docking : Screen against protein targets (e.g., indole-binding enzymes) to hypothesize biological interactions.
- QSAR Modeling : Correlate substituent effects (e.g., chloro, ethoxycarbonyl) with observed activity in related compounds .
Methodological Considerations
- Data Contradictions : Discrepancies in spectral or crystallographic data may arise from polymorphism or solvent-dependent conformers. Cross-validate findings with multiple techniques (e.g., NMR + XRD) .
- Stereochemical Stability : Monitor (E)→(Z) isomerization under light/heat via periodic NMR or UV-Vis spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
